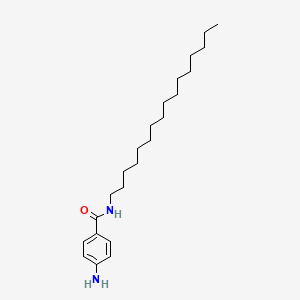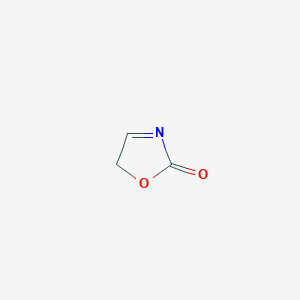![molecular formula C12H14ClNO3 B3148317 N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide CAS No. 64214-74-0](/img/structure/B3148317.png)
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide, also known as CBDA, is a chemical compound that has been widely used in scientific research. CBDA is a derivative of the compound known as capsaicin, which is found in chili peppers. CBDA has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide is not fully understood, but it is believed to involve the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a receptor found on sensory neurons that is involved in the perception of pain and inflammation. N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide is thought to activate this receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide has been shown to have antioxidant and neuroprotective effects. N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide has also been shown to reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. Additionally, N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide has been shown to be effective in a variety of animal models of disease, indicating its potential as a therapeutic agent.
One limitation of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies based on the compound. Additionally, more research is needed to fully understand the safety and efficacy of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide in humans.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide. One area of interest is the development of targeted therapies that take advantage of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide's anti-inflammatory and analgesic properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide, particularly in humans. Finally, more research is needed to understand the safety and efficacy of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide in humans, particularly in the context of chronic pain and inflammation.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide has the ability to reduce inflammation in a variety of animal models of disease, including arthritis and colitis.
Another area of research has focused on N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide's potential as an analgesic, or pain-relieving, agent. Studies have shown that N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide can reduce pain in animal models of neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
(2,2-dimethylpropanoylamino) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)11(16)14-17-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCKISDIQFRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NOC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine](/img/structure/B3148250.png)








![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)